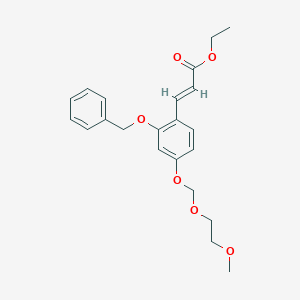

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[4-(2-methoxyethoxymethoxy)-2-phenylmethoxyphenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-3-26-22(23)12-10-19-9-11-20(28-17-25-14-13-24-2)15-21(19)27-16-18-7-5-4-6-8-18/h4-12,15H,3,13-14,16-17H2,1-2H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLZXTTVANQRPO-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)OCOCCOC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)OCOCCOC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde carbonyl group, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the desired (E)-alkene. The stereoselectivity arises from the trans arrangement of the substituents during the elimination step, favoring the (E)-isomer.

The general reaction equation is:

Standard Procedure and Conditions

A representative synthesis involves:

-

Starting materials : 4-Benzyloxy-3-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate.

-

Solvent : Dichloromethane (DCM).

-

Temperature : 20°C (room temperature).

-

Reaction time : 6 hours.

The use of DCM ensures solubility of both the ylide and aldehyde while minimizing side reactions. The reaction is typically conducted under inert atmospheres to prevent oxidation of intermediates.

Optimization Strategies for Enhanced Efficiency

Solvent Selection

Comparative studies highlight dichloromethane’s superiority over alternatives like THF or toluene due to its:

-

Low polarity, which stabilizes the ylide.

-

High volatility, facilitating post-reaction purification.

Temperature and Time Optimization

Room-temperature reactions (20°C) achieve near-quantitative yields within 6 hours. Elevated temperatures (e.g., 40°C) reduce reaction times but risk side product formation.

Comparative Analysis of Reported Syntheses

The table below summarizes key parameters from peer-reviewed protocols:

Key observations:

-

The Lalwani and Evitachem protocols achieve near-identical results, underscoring the reproducibility of the Wittig method.

-

The NTU approach, while less efficient, demonstrates the adaptability of ylide chemistry to diverse substrates.

Challenges and Mitigation Strategies

Moisture Sensitivity

Phosphonium ylides are highly moisture-sensitive. Best practices include:

Byproduct Management

Triphenylphosphine oxide (TPPO), a byproduct, is removed via:

-

Filtration through silica gel.

-

Recrystallization from ethanol/water mixtures.

Scalability and Industrial Relevance

The Wittig-based synthesis is scalable to multi-gram quantities without yield loss. Industrial adaptations might employ:

-

Continuous flow reactors to enhance mixing and heat transfer.

-

Recyclable solvent systems to reduce costs.

Alternative Methods and Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The acrylate moiety can be reduced to form the corresponding ethyl 3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)propanoate.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Ethyl 3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)propanoate.

Substitution: Various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds similar to Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate exhibit anti-cancer properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity. Research shows that modifications in the benzyloxy and methoxy groups can enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression, suggesting a possible role as a therapeutic agent in targeted cancer therapies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Michael Addition Reactions: The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to create new carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound is being explored for its potential use in polymer chemistry. By incorporating this compound into polymer matrices, researchers aim to enhance the mechanical properties and thermal stability of polymers. This application is particularly relevant for developing advanced materials used in coatings and adhesives .

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models. The research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Synthesis of Novel Compounds

In another study focusing on organic synthesis, researchers successfully synthesized a series of novel compounds using this compound as a key intermediate. The resulting compounds showed promising biological activity, indicating the versatility of this compound in drug development .

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns, ester groups, and functional moieties. Key comparisons are summarized below:

Table 1: Structural Features of Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate and Related Compounds

Key Observations:

Substituent Complexity : The target compound’s 4-((2-methoxyethoxy)methoxy) group introduces a branched ether chain absent in simpler analogs like methyl or ethyl esters with single methoxy or benzyloxy groups. This enhances hydrophilicity compared to purely aromatic or alkyl-substituted derivatives .

Ester Group Influence : Ethyl esters (e.g., target compound) generally exhibit higher hydrolytic stability than methyl esters, as seen in the comparison between the target and compound 4 from .

Functional Group Impact: The cyano group in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () increases electrophilicity at the β-carbon, making it more reactive in Michael additions compared to the target compound’s ether-dominated structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target’s methoxyethoxy methoxy group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to fluorinated or non-polar analogs.

- Crystallinity differences arise from substituent-driven packing: Fluorine atoms in ’s compound promote tighter packing via C–H···F interactions, whereas the target’s ether chains may induce less ordered structures .

Reactivity :

- The α,β-unsaturated ester moiety in the target enables conjugate additions, but steric hindrance from the bulky ether chain may slow nucleophilic attacks compared to less-substituted analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .

Biological Activity

Introduction

Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate, a compound with the CAS number 126107-76-4, is a member of the ester class of compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyloxy moiety and methoxyethoxy groups, contributing to its unique properties. Its molecular formula is , with a molecular weight of approximately 318.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O₅ |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 126107-76-4 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzyloxy and methoxy groups have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), by modulating key signaling pathways involved in cell survival and metastasis .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been observed to downregulate markers associated with EMT, such as vimentin and Slug, while upregulating E-cadherin expression .

- Modulation of p53 Pathway : The compound may influence p53 protein levels, which are critical in regulating cell cycle and apoptosis in cancer cells .

- Suppression of Metastatic Potential : By inhibiting integrin α7 and matrix metalloproteinases (MMPs), this compound can reduce the migratory capabilities of cancer cells .

Toxicological Studies

Toxicological assessments using the Ames test have indicated that compounds structurally related to this compound show varying degrees of mutagenicity. The results suggest that while some derivatives may exhibit beneficial biological activities, their safety profiles need thorough evaluation .

Study on Hepatocellular Carcinoma

A study conducted on Huh7 cells demonstrated that treatment with related benzofuran derivatives led to significant inhibition of cell migration and invasion, suggesting potential therapeutic applications in HCC management . The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds.

Research on Mechanistic Pathways

Further investigations into the mechanistic pathways revealed that compounds like this compound could potentially act as inhibitors of critical signaling pathways involved in tumor progression. This was evidenced by alterations in the expression levels of EMT-related proteins and signaling molecules associated with cancer metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (E)-3-(2-(benzyloxy)-4-((2-methoxyethoxy)methoxy)phenyl)acrylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, analogous acrylates (e.g., (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid) are prepared using K₂CO₃ and Cl-MOM in acetic acid under reflux, with yields varying from 68% to 92% depending on isolation methods (e.g., filtration vs. solvent extraction) . TLC (Hexane:EtOAc 70:30) is critical for monitoring reaction progress. Ethyl acrylate derivatives often require stabilization with inhibitors like MEHQ to prevent polymerization during storage .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- ¹H/¹³C NMR : Look for signals corresponding to the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph), methoxyethoxy substituents (δ ~3.3–3.7 ppm), and the acrylate double bond (δ ~6.3–6.5 ppm for trans-configured protons) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

- Mass Spectrometry : High-resolution MS should match the molecular ion ([M+H]⁺ or [M+Na]⁺) with the theoretical mass.

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Silica gel column chromatography with gradients of EtOAc/hexane (e.g., 1:3 to 1:1) is standard. For example, methyl acrylate analogs achieve >95% purity after column chromatography . Recrystallization from ethyl acetate or ethanol may improve crystallinity, though solvent choice depends on solubility profiles.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For instance, analogous compounds like (E)-methyl-3-methoxy acrylates show dihedral angles between aromatic and acrylate moieties of ~10–15°, critical for understanding steric effects . Crystallization conditions (e.g., slow evaporation from DCM/hexane) must be optimized to avoid twinning.

Q. What factors contribute to contradictory NMR data in structurally similar acrylates?

- Methodological Answer : Discrepancies may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm.

- Dynamic processes : Rotameric equilibria in methoxyethoxy chains may broaden peaks.

- Stereochemical impurities : Trace cis-isomers (from incomplete E/Z selectivity) complicate splitting patterns. Refer to analogs in and to validate assignments .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer : Systematic modifications (e.g., replacing benzyloxy with alkyl chains or altering methoxyethoxy groups) can probe bioactivity. For example, trifluoromethyl or cyclopropyl substitutions (as in XCT790 derivatives) enhance metabolic stability . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) validates SAR hypotheses.

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.